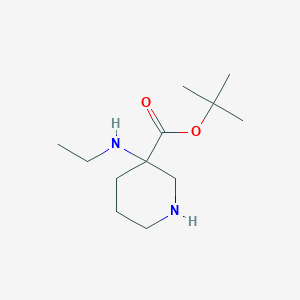

3-Boc-3-Ethylaminopiperidine

CAS No.:

Cat. No.: VC18421942

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 3-(ethylamino)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |

| Standard InChI Key | BGXRAAQPXQUSBH-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1(CCCNC1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Physicochemical Properties

3-Boc-3-Ethylaminopiperidine has the molecular formula and a molecular weight of 228.33 g/mol . The Boc group () protects the amine functionality, while the ethylamino group () introduces steric and electronic modifications. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Estimated >300°C | |

| Density | ~1.02 g/cm³ | |

| Solubility | Ethanol, Methanol |

The Boc group improves solubility in organic solvents, facilitating use in synthetic workflows . Limited data on melting points and stability suggest further characterization is needed.

Synthetic Routes

Protection of Piperidine Derivatives

A common strategy involves introducing the Boc group to piperidine precursors. For example, (R)-3-(Boc-Amino)piperidine is synthesized via hydrogenation of benzyl-protected intermediates followed by Boc protection . Adapting this approach, 3-ethylaminopiperidine could be alkylated with ethyl bromide before Boc protection.

Scheme 1: Hypothetical Synthesis

-

Alkylation: React 3-aminopiperidine with ethyl bromide in the presence of a base.

-

Boc Protection: Treat the product with di-tert-butyl dicarbonate () under basic conditions .

Alternative Methodologies

Applications in Pharmaceutical Synthesis

3-Boc-3-Ethylaminopiperidine is primarily used as an intermediate in drug discovery. Similar Boc-protected piperidines are pivotal in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, which treat type 2 diabetes . The Boc group enhances stability during coupling reactions, while the ethylamino group may influence receptor binding affinity.

Pharmacological and Pharmacokinetic Considerations

Metabolic Stability

Boc-protected amines generally exhibit prolonged plasma half-lives due to resistance to enzymatic degradation. In rat studies, analogues like 9 achieved plasma concentrations of 1965 ng/mL at with slow clearance . These properties are advantageous for sustained therapeutic effects.

Selectivity and Efficacy

The ethylamino group may enhance selectivity for target receptors. In CB1 antagonists, bulkier substituents at the 3-position improve selectivity over CB2 receptors . For instance, compound 18 in showed >4000-fold selectivity for CB1, attributed to its sulfonamide group . Although 3-Boc-3-Ethylaminopiperidine lacks a sulfonamide, its ethylamino group could similarly modulate receptor interactions.

Analytical Characterization

Limited data exist for 3-Boc-3-Ethylaminopiperidine, but standard techniques apply:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume